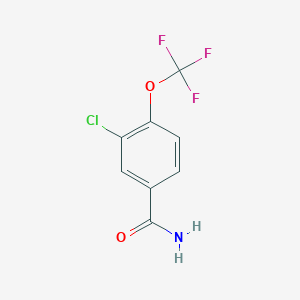

3-Chloro-4-(trifluoromethoxy)benzamide

Übersicht

Beschreibung

3-Chloro-4-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chloro group (-Cl) attached to a benzamide core. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzamide typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxy trifluoroethylene . The reaction conditions often include the use of a base such as sodium hydride in a suitable solvent like methyl tert-butyl ether at low temperatures (0°C) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to ensure high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed in industrial settings to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Chloro-4-(trifluoromethoxy)benzamide is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethoxy groups, which are valuable in medicinal chemistry .

Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability due to the trifluoromethoxy group .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific electronic properties .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzamide is largely dependent on its interaction with biological targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity . The chloro group can also participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-3-(trifluoromethyl)benzamide

- 4-(Trifluoromethyl)benzylamine

- 3-Chloro-4-(trifluoromethoxy)benzenamine

Uniqueness: 3-Chloro-4-(trifluoromethoxy)benzamide is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzamide core. This combination imparts distinct electronic properties, making it a valuable scaffold in medicinal chemistry for developing compounds with specific biological activities .

Biologische Aktivität

3-Chloro-4-(trifluoromethoxy)benzamide is an organic compound with the molecular formula and a molecular weight of 239.58 g/mol. This compound has garnered attention in various fields due to its biological activity, particularly as a chitin biosynthesis inhibitor in insects, making it relevant in agricultural applications and potential pharmaceutical developments.

The primary mode of action for this compound is its role as an inhibitor of chitin synthase (CHS1) , an enzyme crucial for chitin biosynthesis in arthropods. By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to the death of insect pests. This mechanism positions the compound as a potential candidate for use in pest control strategies.

This compound interacts with various enzymes and proteins within biological systems. Its biochemical properties include:

- Enzyme Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism.

- Cellular Effects : It influences cell signaling pathways and gene expression, potentially affecting overall cellular responses to stimuli.

Pharmacokinetics

Similar compounds indicate that this compound is likely absorbed orally and distributed throughout the body, with significant concentrations found in organs such as the liver and kidneys. The pharmacokinetic profile suggests that it may exhibit a degree of metabolic stability, which is beneficial for therapeutic applications.

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Insecticidal Activity : Laboratory tests demonstrated that this compound effectively reduces the viability of several pest species by disrupting their chitin synthesis pathways.

- Cellular Impact Studies : Research has shown that exposure to this compound can lead to significant changes in gene expression related to metabolic processes, indicating its potential utility in metabolic modulation.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Mechanism of Action | Primary Target | Biological Activity |

|---|---|---|---|

| This compound | Chitin synthase inhibitor | CHS1 | Insecticidal |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Antitubercular activity | Unknown | Antimicrobial |

| 4-(Aminomethyl)benzamide | Filovirus entry inhibitor | Viral proteins | Antiviral |

Long-term Effects

In laboratory settings, the long-term effects of this compound have been studied concerning its stability and degradation over time. Sustained exposure has been linked to persistent changes in cellular processes, which may have implications for both efficacy and safety in practical applications.

Eigenschaften

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCMBXHASVZXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378743 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40251-61-4 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.